molecular formula C10H14ClNO2 B1512031 Methyl 3-(2-aminoethyl)benzoate hydrochloride CAS No. 167846-36-8

Methyl 3-(2-aminoethyl)benzoate hydrochloride

Cat. No.: B1512031
CAS No.: 167846-36-8
M. Wt: 215.67 g/mol
InChI Key: BGAZMFTXUBRZLI-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminoethyl)benzoate hydrochloride is a benzoate derivative featuring a 2-aminoethyl substituent at the 3-position of the aromatic ring, with a methyl ester group and hydrochloride salt. This compound is widely utilized in pharmaceutical research and chemical synthesis, particularly as a building block for designing phenethylamine derivatives and testing structure-activity relationships (SAR) in drug discovery . Its molecular formula is reported as C₁₀H₁₄ClNO₂ with a molecular weight of 215.68 g/mol . The presence of the aminoethyl group enhances its versatility in forming covalent bonds with other functional groups, enabling applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

methyl 3-(2-aminoethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9-4-2-3-8(7-9)5-6-11;/h2-4,7H,5-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAZMFTXUBRZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167846-36-8
Record name methyl 3-(2-aminoethyl)benzoate hydrochloride
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Scientific Research Applications

Safety Information

  • Hazard Classification :
    • Causes skin irritation (H315)
    • Causes serious eye irritation (H319)
    • May cause respiratory irritation (H335) .

Chemistry

This compound serves as an essential building block in organic synthesis. It can participate in various chemical reactions, including:

  • Alkylation : Used to introduce alkyl groups into other compounds.
  • Esterification : Functions as a precursor for synthesizing esters with different properties.

This compound's reactivity makes it valuable for exploring reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules:

  • Protein Interaction Studies : Investigates how small molecules affect protein functions.
  • Cellular Assays : Evaluates the compound's effects on cell viability and proliferation.

Recent studies have demonstrated its potential in modulating cellular pathways, making it a candidate for further pharmacological research .

Medicine

This compound has been explored for its therapeutic properties:

  • Lead Compound Development : It serves as a starting point for synthesizing new drugs targeting specific receptors or pathways.
  • Local Anesthetic Properties : Similar compounds have shown efficacy in local anesthesia, suggesting potential applications in pain management .

Industrial Applications

The compound is utilized in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). Its versatility allows it to be incorporated into various formulations, enhancing the efficacy of medicinal products.

Data Tables

Activity TypeDescription
AntimicrobialInvestigated for effects on bacterial growth
AnalgesicPotential use in pain relief
CytotoxicityAssessed for effects on cancer cell lines

Case Study 1: Synthesis and Biological Evaluation

A study conducted by researchers focused on synthesizing derivatives of this compound to evaluate their local anesthetic effects. The results indicated that certain derivatives exhibited significant anesthetic activity comparable to established local anesthetics like tetracaine and pramocaine .

Case Study 2: Drug Development

Another research effort explored the compound's role as a lead in developing new analgesics. The study involved modifying the structure to enhance receptor affinity and improve pharmacokinetic profiles. The findings suggest promising avenues for future drug development targeting pain pathways .

Mechanism of Action

The mechanism by which Methyl 3-(2-aminoethyl)benzoate hydrochloride exerts its effects depends on its specific application. In drug synthesis, it may act as an intermediate that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved are determined by the final drug molecule's structure and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 3-(2-aminoethyl)benzoate hydrochloride with analogous benzoate derivatives, highlighting structural variations, molecular properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound 2-aminoethyl C₁₀H₁₄ClNO₂ 215.68 SAR studies for β-arrestin-biased 5-HT₂AR agonists; pharmaceutical intermediates
Methyl 3-[(methylamino)methyl]benzoate hydrochloride methylaminomethyl C₁₀H₁₄ClNO₂ 215.68 Intermediate in organic synthesis; potential CNS-targeted drug development
Methyl 3-(1-aminoethyl)benzoate hydrochloride 1-aminoethyl C₉H₁₂ClNO₂ 217.68 Lab-scale scaffold for bioactive molecule synthesis
(S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride 1-amino-2-hydroxyethyl (S-configuration) C₁₀H₁₄ClNO₃ 247.68 Chiral building block for enantioselective synthesis; peptide mimetics
Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride thiazolylmethyl C₁₂H₁₃ClN₂O₂S 284.76 Heterocyclic scaffold for antimicrobial or anticancer agents
Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride piperidinylmethoxy C₁₄H₂₀ClNO₃ 285.77 Neurological research (e.g., acetylcholine esterase inhibitors)
Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride 1-aminocyclopropyl C₁₁H₁₄ClNO₂ 229.66 Rigid cyclic amine derivatives for drug design
Methyl 4-(2-aminoethoxy)benzoate hydrochloride 2-aminoethoxy (4-position) C₁₀H₁₄ClNO₃ 231.68 Linker for prodrugs or polymer conjugation

Key Research Findings and Structural Insights

Physicochemical Properties

  • Purity and Stability : Most compounds are available in ≥95% purity, with stability enhanced by hydrochloride salt formation. Long-term storage recommendations include desiccation at –20°C .

Biological Activity

Methyl 3-(2-aminoethyl)benzoate hydrochloride, a compound with significant potential in biological research, has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its benzoate structure, with an aminoethyl side chain and a hydrochloride salt form that enhances its solubility. The molecular formula is C11_{11}H14_{14}ClN1_{1}O2_{2}, and its CAS number is 167846-36-8. This compound's unique structure allows it to interact with various biological macromolecules, influencing their functions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with proteins and nucleic acids, which can modulate their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative that interacts with cellular pathways.

Target Interactions

  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving acetylcholine, dopamine, and serotonin, potentially acting as a hypermnesic agent to enhance memory functions.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, indicating potential applications in treating infections.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Description
Antimicrobial Exhibits preliminary antimicrobial properties against various pathogens.
Neuroactive Potentially enhances memory and cognitive functions through neurotransmitter modulation.
Cell Proliferation Inhibition Shows selective inhibition of cell proliferation in certain cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the effects of this compound on different biological systems.

  • Cell Proliferation Studies : In a study assessing the compound's effect on cancer cell lines, it was found to inhibit proliferation at concentrations around 100 μM. The results indicated selective activity against melanoma cells while showing reduced efficacy against other cell types .
  • Antimicrobial Testing : A recent investigation highlighted the compound's potential as an antimicrobial agent. It demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to its structure could enhance these properties further.
  • Neuropharmacological Effects : Research exploring the neuroactive properties of this compound revealed that it could potentially enhance memory retention in experimental models, supporting its use in cognitive enhancement studies.

Chemical Reactions Analysis

Rearrangement Reaction

This compound undergoes spontaneous rearrangement under basic conditions. When the free amine is liberated (e.g., via treatment with triethylamine), a nucleophilic acyl substitution occurs, forming N-(2-hydroxyethyl)benzamide .

Reagent Conditions Product Mechanistic Pathway
TriethylamineRoom temperatureN-(2-hydroxyethyl)benzamideFive-membered ring transition state via nucleophilic attack on the ester carbonyl, followed by proton migration .

Key findings:

  • The rearrangement is driven by the thermodynamic stability of the amide bond (C–N) compared to the ester bond (C–O) .

  • The hydrochloride salt form stabilizes the compound, preventing rearrangement until deprotonated .

Alkylation Reactions

To mitigate rearrangement, alkylation is performed in a one-pot synthesis by combining the hydrochloride salt with a base and alkylation reagent. This ensures immediate reaction of the free amine before rearrangement occurs .

Alkylation Reagent Base Conditions Product
Alkyl halides (e.g., CH₃I)TriethylamineSolvent: DMF or THF, RTN-Alkylated ethanolamine derivatives

Industrial applications favor continuous flow reactors to optimize yield and purity .

Oxidation Reactions

The primary amine group in the compound is susceptible to oxidation, though specific reagents are not explicitly detailed in available literature. General pathways include:

Reagent Conditions Product
Oxidizing agents (e.g., KMnO₄, H₂O₂)Acidic or neutral pHNitro or carbonyl derivatives

The ester group remains intact under mild oxidation conditions but may hydrolyze under harsh acidic/basic environments.

Stability and Handling Considerations

  • Storage : Stable as a hydrochloride salt at room temperature; degradation occurs upon prolonged exposure to moisture or bases .

  • Analysis : Purity and structural integrity are confirmed via HPLC, NMR, and IR spectroscopy .

Preparation Methods

Catalytic Hydrogenation of Methyl 3-cyanobenzoate

One common route involves catalytic hydrogenation of methyl 3-cyanobenzoate to yield methyl 3-(2-aminoethyl)benzoate. This method is advantageous due to the direct conversion of the nitrile group to the primary amine under controlled hydrogenation conditions.

  • Reaction Conditions:
    • Catalyst: Typically palladium on carbon (Pd/C) or Raney nickel
    • Hydrogen pressure: Moderate (e.g., 1-5 atm)
    • Solvent: Alcohols or ethereal solvents
    • Temperature: Ambient to moderate (25-60°C)
  • Advantages: High selectivity and yields, mild reaction conditions
  • Challenges: Requires careful control to avoid over-reduction or side reactions

Esterification of 3-(2-aminoethyl)benzoic Acid

Another approach is the esterification of the corresponding acid, 3-(2-aminoethyl)benzoic acid, under acidic or catalytic conditions to form the methyl ester hydrochloride salt.

  • Typical Procedure:
    • Acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid or HCl gas)
    • The hydrochloride salt forms by treatment with hydrochloric acid
  • Notes: Control of pH and temperature is critical to avoid hydrolysis or side reactions.

Nucleophilic Substitution on Methyl 3-bromobenzoate

A multi-step synthesis involves nucleophilic substitution of methyl 3-bromobenzoate with ethylenediamine or its derivatives, followed by salt formation.

  • Stepwise Process:
    • Reaction of methyl 3-bromobenzoate with ethylenediamine under basic conditions to form methyl 3-(2-aminoethyl)benzoate
    • Isolation and purification of the free amine
    • Treatment with hydrochloric acid to yield the hydrochloride salt
  • Reaction Conditions:
    • Base: Potassium carbonate or similar
    • Solvent: Polar aprotic solvents such as DMF or DMSO
    • Temperature: Elevated (50-100°C) to promote substitution
  • Industrial Adaptations: Use of continuous flow reactors to enhance scalability and reproducibility

Advanced Preparation Method from Patent Literature

A relevant patent (CN111732520A) outlines a preparation involving oxidation and ammoniation steps starting from m-xylene derivatives to ultimately yield aminobenzoic acid derivatives, which can be esterified to the target compound.

Step Description Conditions Key Notes
1 Chlorination of m-xylene to 2-chloro-m-xylene Catalyst-mediated, controlled temperature Selective chlorination
2 Oxidation to 3-methyl-2-chlorobenzoic acid Heating at 80-100°C with oxidant Controlled to avoid overoxidation
3 Ammoniation under alkaline conditions 120-150°C, 3-6 hours Produces 3-methyl-2-aminobenzoic acid

This intermediate can then be esterified to this compound by standard esterification and salt formation procedures.

Alternative Method: Thiol-Containing Derivative Preparation

A related compound, methyl 3-(2-amino-2-thioethyl)benzoate, is prepared via reaction of 3-cyanomethyl benzoate methyl ester with hydrogen sulfide under alkaline conditions and amidine hydrochloride catalysis in an autoclave. Although this is a sulfur analog, the methodology highlights the use of high-pressure, temperature-controlled reactions with pH adjustment to achieve aminoethyl substitution.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Catalytic hydrogenation Methyl 3-cyanobenzoate Pd/C, H2 25-60°C, moderate pressure Direct amine formation, high purity Requires hydrogenation setup
Esterification of acid 3-(2-aminoethyl)benzoic acid Methanol, acid catalyst Acidic, reflux Simple, well-known Requires acid precursor
Nucleophilic substitution Methyl 3-bromobenzoate Ethylenediamine, base 50-100°C, polar solvent Versatile, scalable Multi-step, purification needed
Multi-step oxidation/ammoniation m-Xylene derivatives Chlorine, oxidant, ammonia 80-150°C, catalytic Cost-effective raw materials Multi-step, complex control

Research Findings and Optimization Notes

  • pH Control: Maintaining specific pH values during esterification and ammoniation steps is critical to avoid side reactions and maximize yield.
  • Temperature Management: Moderate temperatures favor selective reactions and reduce degradation.
  • Catalyst Selection: Choice of catalyst (e.g., Pd/C for hydrogenation, amidine hydrochloride for thiol reactions) significantly impacts reaction rate and selectivity.
  • Pressure Conditions: Autoclave or high-pressure reactors enable reactions involving gases like H2 or H2S, enhancing conversion efficiency.
  • Industrial Scale-Up: Continuous flow reactors and automated systems improve reproducibility and safety for large-scale production.

Q & A

Q. What are the standard synthetic routes for Methyl 3-(2-aminoethyl)benzoate hydrochloride, and how are intermediates characterized?

The compound is typically synthesized via reductive amination or esterification of precursor benzoic acid derivatives. For example, similar compounds like Methyl 4-[(methylamino)methyl]benzoate hydrochloride are synthesized by reacting methyl benzoate derivatives with aminoethyl groups under acidic conditions, followed by HCl salt formation . Key intermediates are characterized using 1^1H-NMR (e.g., δ 3.79 ppm for methoxy groups) and HPLC (>95% purity) to confirm structural integrity .

Q. What analytical methods are recommended for purity assessment and structural confirmation?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis, while 1^1H-NMR and 13^13C-NMR resolve structural features like ester carbonyls (~165-170 ppm) and aminoethyl proton environments. Mass spectrometry (MS) confirms molecular weight (e.g., C10_{10}H14_{14}ClNO2_2 = 215.67 g/mol) .

Q. What safety precautions are critical during handling?

Use fume hoods, nitrile gloves, and eye protection. The hydrochloride salt may cause respiratory or skin irritation, as seen in structurally similar amines. Spills should be neutralized with inert absorbents and disposed of per hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Catalytic hydrogenation or microwave-assisted synthesis may enhance efficiency. For example, analogous compounds like PRL-8-53 (a benzoate derivative) are synthesized using tert-butoxycarbonyl (Boc) protection to prevent side reactions, followed by deprotection with HCl/dioxane . Kinetic studies (e.g., varying temperature/pH) can identify optimal conditions for amide bond formation .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Conflicting NMR signals (e.g., overlapping aromatic protons) can be addressed via 2D techniques (COSY, HSQC) or deuterated solvent shifts. For example, DMSO-d6_6 resolves exchangeable protons in amine groups, while NOESY confirms spatial proximity of substituents .

Q. How does stereochemistry influence biological activity, and how is it controlled during synthesis?

Chiral centers in related compounds (e.g., Methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride) are controlled using enantioselective catalysts (e.g., L-proline) or chiral HPLC separation. Stereochemical effects on receptor binding can be tested via in vitro assays (e.g., IC50_{50} measurements against acetylcholinesterase) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Rodent models are used to assess bioavailability and organ-specific toxicity. For example, PRL-8-53 (a structurally similar compound) was tested for cognitive effects via Morris water maze, with plasma half-life determined via LC-MS/MS . Dose-response studies should follow OECD guidelines for acute oral toxicity (e.g., LD50_{50}) .

Methodological Tables

Q. Table 1: Common Analytical Parameters

ParameterMethodTypical DataReference
PurityHPLC (UV 254 nm)≥98%
Molecular WeightMS (ESI+)215.67 g/mol
Melting PointDSC150–155°C (decomposition)

Q. Table 2: Reaction Optimization Variables

VariableImpact on YieldExample OptimizationReference
TemperatureHigher temps reduce side reactions60°C for Boc deprotection
CatalystPd/C (5%) for hydrogenation1 atm H2_2, 12 h
SolventPolar aprotic (DMF) vs. etherDMF improves solubility

Key Considerations for Researchers

  • Data Reproducibility : Batch-to-batch variability in hydrochloride salts can affect biological assays; use consistent crystallization protocols (e.g., methanol/ether recrystallization) .
  • Ecotoxicity : While ecological data are limited, follow EPA guidelines for disposal to mitigate environmental risks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(2-aminoethyl)benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-aminoethyl)benzoate hydrochloride

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